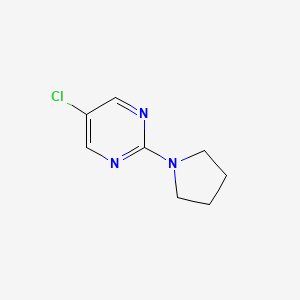

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKTRAPXPHQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

Substitution Reactions: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of secondary amines or dechlorinated products.

Scientific Research Applications

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.

Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.

Chemical Biology: It is used in the design of chemical probes to study biological pathways and molecular mechanisms.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidine: Lacks the chlorine atom at the 5-position, which may affect its binding affinity and biological activity.

5-Chloro-2-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties and target specificity.

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Substitution of chlorine with bromine can alter the compound’s reactivity and biological profile.

Uniqueness

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which together contribute to its distinct chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding interactions, while the pyrrolidine ring provides steric and electronic effects that can modulate its activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with pyrrolidine. For example, 5-chloro-2-nitropyrimidine can react with pyrrolidine under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction requires inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization depends on stoichiometric ratios (1:1.2 pyrimidine:pyrrolidine) and catalyst use (e.g., triethylamine or DIPEA) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for pyrrolidine protons (δ 1.8–2.0 ppm for CH₂; δ 3.3–3.5 ppm for N–CH₂) and pyrimidine protons (δ 8.5–9.0 ppm for aromatic H) confirm substitution patterns.

- ¹³C NMR: Pyrimidine carbons (C-Cl at δ 125–130 ppm; aromatic carbons at δ 150–160 ppm) and pyrrolidine carbons (δ 25–50 ppm) validate structural integrity.

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for research-grade material) .

Q. How does the reactivity of the chlorine atom in this compound influence downstream modifications?

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. Common modifications include:

- Substitution with amines: Reaction with primary/secondary amines (e.g., morpholine, piperazine) at 60–80°C in DMF to generate analogs.

- Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids (Pd catalysts, 100°C) to introduce aryl/heteroaryl groups.

Control experiments (TLC monitoring, quenching with aqueous NH₄Cl) minimize over-reaction. Side products (e.g., dimerization) are mitigated by maintaining dilute conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

SAR studies focus on:

- Pyrrolidine substitution: Replacing pyrrolidine with piperidine () alters steric bulk and hydrogen-bonding capacity, affecting target binding.

- Pyrimidine modifications: Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position enhances metabolic stability.

- Chlorine replacement: Fluorine or methyl groups at the 5-position modulate lipophilicity (logP) and bioavailability.

Methodology: - Molecular docking: Software (e.g., AutoDock Vina) predicts binding affinities to kinase ATP pockets (e.g., EGFR, CDK2).

- In vitro assays: IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™) validate computational predictions .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Contradictions arise from:

- Impurity interference: Side products (e.g., unreacted starting material) skew bioassay results. Mitigation: LC-MS purity checks and preparative HPLC.

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardization: Use of reference inhibitors (e.g., staurosporine) and triplicate measurements.

- Solubility limitations: Poor aqueous solubility (>100 µM in DMSO) leads to false negatives. Solutions: Formulation with cyclodextrins or PEG-based carriers .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

- ADMET prediction: Tools like SwissADME calculate key parameters:

- Lipophilicity (logP): Target range 2–3 for blood-brain barrier penetration.

- Metabolic stability: CYP450 enzyme interactions (e.g., CYP3A4 inhibition) predicted via docking.

- Solubility enhancement: QSPR models identify substituents (e.g., hydroxyl groups) that improve aqueous solubility without compromising target binding .

Q. What experimental controls are critical when studying the toxicity of this compound in cellular models?

- Negative controls: Untreated cells and vehicle (e.g., DMSO at ≤0.1% v/v).

- Positive controls: Known cytotoxins (e.g., doxorubicin) validate assay sensitivity.

- Mitochondrial toxicity: Concurrent measurement of ATP levels (e.g., CellTiter-Glo®) distinguishes apoptosis from metabolic inhibition.

- Reactive oxygen species (ROS): Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress, a common off-target effect .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.